[5-Chloro-2-(trifluoromethyl)phenyl]thiourea
CAS No.:
Cat. No.: VC13442316
Molecular Formula: C8H6ClF3N2S
Molecular Weight: 254.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClF3N2S |
|---|---|
| Molecular Weight | 254.66 g/mol |
| IUPAC Name | [5-chloro-2-(trifluoromethyl)phenyl]thiourea |
| Standard InChI | InChI=1S/C8H6ClF3N2S/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15) |
| Standard InChI Key | NGMNPJFSRGLGIO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)NC(=S)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=S)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea is C₈H₅ClF₃N₂S, with a molecular weight of 254.66 g/mol . The compound features a thiourea moiety (-NH-CS-NH₂) attached to a disubstituted phenyl ring. Key structural attributes include:
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Electron-withdrawing groups (EWGs): The -CF₃ and -Cl groups enhance electrophilicity, improving interactions with biological targets .
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Planar geometry: The aromatic ring and thiourea group facilitate π-π stacking and hydrogen bonding, critical for enzyme inhibition .
Table 1: Comparative Physicochemical Properties of Related Thiourea Derivatives
*Estimated based on structural analogs .
Synthesis and Manufacturing
The synthesis of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea typically involves a two-step process:
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Formation of the isothiocyanate intermediate:
Reaction of 5-chloro-2-(trifluoromethyl)aniline with thiophosgene or ammonium thiocyanate under acidic conditions yields the corresponding isothiocyanate . -
Nucleophilic addition:
The isothiocyanate reacts with an amine (e.g., ammonia or substituted anilines) to form the thiourea derivative. Phase-transfer catalysts like PEG-400 improve yields (70–85%) by facilitating heterogeneous reactions .
Critical Reaction Parameters:
Biological Activities and Mechanisms
Antimicrobial Activity
Thiourea derivatives with chloro and trifluoromethyl substituents exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Key findings:
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MIC Values: 2–32 µg/mL against S. aureus and S. epidermidis .
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Biofilm Inhibition: Reduces biofilm formation by 70–93% at sub-MIC concentrations .
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Antimycobacterial Activity: IC₅₀ values of 10.96–17.81 µM against M. tuberculosis H37Rv, surpassing isoniazid in some cases .
Table 2: Antimicrobial Profile of Selected Thiourea Analogs
| Compound | MIC (µg/mL) | Target Pathogens | Reference |
|---|---|---|---|
| 3-Chloro-4-fluorophenyl | 2–4 | MRSA, MRSE | |
| 3,4-Dichlorophenyl | 1.5–8.9 | SW480, SW620, PC3 cancer cells | |
| 4-Iodophenyl | 10.96 | M. tuberculosis |
Cytotoxic and Anticancer Properties
[5-Chloro-2-(trifluoromethyl)phenyl]thiourea analogs demonstrate selective toxicity toward cancer cells:
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IC₅₀ Values: 1.5–15.6 µM against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines .
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Apoptosis Induction: Late apoptosis rates of 73–99% via caspase activation and IL-6 suppression .
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Selectivity Index (SI): 2.7–7.6 for cancer cells vs. normal HaCaT keratinocytes .
Mechanism of Action
The compound’s bioactivity arises from dual mechanisms:
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Enzyme Inhibition: Binds to DNA gyrase and topoisomerase IV in S. aureus, disrupting DNA replication .
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Membrane Disruption: The -CF₃ group enhances lipophilicity, promoting cellular uptake and membrane destabilization .
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Oxidative Stress: Generates reactive oxygen species (ROS), leading to mitochondrial dysfunction .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl substituents at meta and para positions enhance antimicrobial and anticancer activities .
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Substituent Position: 3,4-Dichloro analogs show higher potency than monosubstituted derivatives (e.g., 4-chloro) .
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Thiourea Core: The -NH-CS-NH₂ moiety facilitates hydrogen bonding with enzyme active sites .
Applications in Scientific Research
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